(2E)-2-Cyano-3-(1,3-thiazol-2-YL)prop-2-enoic acid
Description
(2E)-2-Cyano-3-(1,3-thiazol-2-yl)prop-2-enoic acid is a small organic molecule characterized by a conjugated α,β-unsaturated carboxylic acid backbone with a cyano (-CN) group at the α-position and a 1,3-thiazol-2-yl substituent at the β-position. The E-configuration of the double bond ensures planar geometry, enhancing conjugation and influencing electronic properties.
Properties
IUPAC Name |
2-cyano-3-(1,3-thiazol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c8-4-5(7(10)11)3-6-9-1-2-12-6/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDBRAKMOMJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Base-Catalyzed Condensation
Reaction Conditions :
Mechanism :
-
Deprotonation of cyanoacetic acid by piperidine generates a nucleophilic enolate.
-
Nucleophilic attack on thiazole-2-carbaldehyde forms a β-hydroxy intermediate.
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Acid-catalyzed dehydration yields the (E)-configured product.
Optimization Insights :
Heterogeneous Catalysis in Aqueous Media
Reaction Conditions :
Advantages :
-
Green Chemistry : Water as a solvent reduces environmental impact.
-
Reusability : The catalyst retains activity for ≥5 cycles without significant loss.
Limitations :
Nucleophilic Addition-Dehydration Strategy
This two-step method involves the formation of a β-hydroxy intermediate via nucleophilic addition, followed by acid-catalyzed dehydration.
Stepwise Synthesis Using Acryloyl Chloride
Reaction Pathway :
-
Nucleophilic Addition :
-
Dehydration :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 15–30 minutes (Step 1) | |
| Dehydration Temp | 80–100°C (Step 2) | |
| Purity (HPLC) | ≥95% after recrystallization |
Alternative Method: Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields.
Protocol :
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel (Piperidine) | 56–98 | 1–4 hours | High selectivity, mild conditions | Requires toxic solvents (toluene) |
| Heterogeneous Catalysis | 90–98 | 2–6 hours | Eco-friendly, reusable catalyst | Limited substrate scope |
| Microwave-Assisted | 65–97 | 20 minutes | Rapid, energy-efficient | Specialized equipment required |
| Nucleophilic-Dehydration | 60–74 | 1–2 hours | Avoids aldehydes, versatile intermediates | Multi-step, lower overall yield |
Mechanistic Insights and Stereochemical Control
The (E)-configuration of the double bond is thermodynamically favored due to conjugation between the cyano group, thiazole ring, and carboxylic acid. Key factors influencing stereoselectivity include:
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Solvent Polarity : Polar solvents stabilize the transition state for (E)-isomer formation.
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Acid Additives : Promote dehydration while minimizing retro-aldol side reactions.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred:
Chemical Reactions Analysis
Types of Reactions: (2E)-2-Cyano-3-(1,3-thiazol-2-YL)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(2E)-2-Cyano-3-(1,3-thiazol-2-YL)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-Cyano-3-(1,3-thiazol-2-YL)prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group and thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Data Table
Key Findings
Thiazole vs. Phenyl analogues (e.g., CHC) prioritize hydrogen bonding and solubility, making them suitable for biochemical assays .
Functional Group Effects :
- Carboxylic acid groups (Target Compound, CHC) improve water solubility but limit blood-brain barrier penetration.
- Ester derivatives (Compound E) offer better lipophilicity for prodrug strategies .
Bioactivity Correlations: The thiazole ring’s nitrogen and sulfur atoms are critical for binding to biological targets (e.g., receptors, enzymes) . Cyano groups enhance electron-withdrawing effects, stabilizing conjugated systems and influencing reactivity .
Biological Activity
(2E)-2-Cyano-3-(1,3-thiazol-2-YL)prop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features that confer various biological activities. This compound incorporates a thiazole ring and a cyano group, which are known to interact with multiple biological targets, making it a candidate for drug development and biochemical research.
Chemical Structure
The molecular formula of this compound is . The structure is characterized by:
- A cyano group ()
- A thiazole ring , which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. The thiazole moiety can interfere with bacterial enzyme systems, potentially leading to growth inhibition. Studies have shown that derivatives of thiazole compounds can act against various pathogens, including Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Thiazole derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death. Specific studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines.
3. Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. The presence of the cyano group enhances its ability to bind to active sites of enzymes, potentially leading to altered metabolic processes. This property is valuable for developing therapeutic agents aimed at diseases characterized by dysregulated metabolism.
The mechanism of action for this compound involves:
- Binding to Enzymes : The cyano and thiazole groups facilitate strong interactions with enzyme active sites.
- Modulation of Signaling Pathways : By inhibiting specific enzymes, the compound can alter downstream signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that this compound induced apoptosis through caspase activation pathways. The compound demonstrated IC50 values in the micromolar range, indicating potent anticancer properties.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-2-Cyano-3-(1,3-thiazol-2-YL)prop-2-enoic acid, and how can reaction conditions be controlled?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiazole derivatives and cyano-acrylic acid precursors. A common approach involves reacting 2-aminothiazole derivatives with acryloyl chloride or cyano-substituted acrylic acid derivatives in the presence of a base (e.g., triethylamine) under inert atmospheres (e.g., nitrogen) at controlled temperatures (20–25°C). Industrial-scale synthesis may employ continuous flow reactors for precise parameter control (e.g., temperature, stoichiometry) . Purity is ensured via recrystallization from methanol or ethanol.
Q. How should researchers characterize the compound’s structural integrity using spectroscopic methods?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify protons and carbons in the thiazole ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and the α,β-unsaturated cyano group (e.g., δ 160–170 ppm for carbonyl carbons).
- IR Spectroscopy : Confirm the presence of C≡N (2200–2250 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~209) and fragmentation patterns.
- Elemental Analysis : Ensure purity by matching experimental and theoretical C, H, N, S values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Variability may arise from differences in:
- Assay Conditions : Standardize microbial strains, culture media, and incubation times.
- Compound Purity : Validate via HPLC (>95% purity) and elemental analysis.
- Solubility : Use DMSO or PBS buffers with controlled pH to ensure bioavailability.
- Positive Controls : Include reference antibiotics (e.g., ampicillin) to calibrate activity thresholds .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Substituent Modification : Synthesize derivatives with varied substituents on the thiazole ring (e.g., halogens, methyl groups) or the cyano group.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase).
- Biological Assays : Test derivatives against cell lines or enzyme targets under standardized conditions to correlate structural changes with activity .
Q. What are the critical safety protocols for handling and storing this compound in a research laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Storage : Keep in airtight containers at 4°C, away from moisture and light.
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before transferring to hazardous waste containers .
Data Analysis and Optimization
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading).
- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry.
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., ethanol/water mixtures) .
Q. What analytical techniques are most effective for detecting degradation products under varying pH conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound at pH 2–12 (37°C) and analyze aliquots via:
- HPLC-DAD : Monitor degradation peaks over time.
- Tandem MS : Identify degradation products (e.g., hydrolysis of the cyano group to carboxylic acid).
- Kinetic Modeling : Calculate degradation rate constants using first-order kinetics .
Key Considerations for Future Research
- In Vivo Studies : Prioritize pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models.
- Mechanistic Elucidation : Use CRISPR-Cas9 gene editing to validate molecular targets in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
